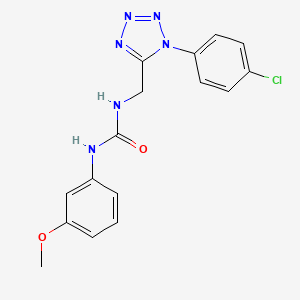

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea

Description

1-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea is a synthetic urea derivative featuring a tetrazole ring substituted with a 4-chlorophenyl group and a urea moiety linked to a 3-methoxyphenyl group. The tetrazole ring, a nitrogen-rich heterocycle, is known for its metabolic stability and bioisosteric properties, often enhancing pharmacological activity .

Properties

IUPAC Name |

1-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3-(3-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN6O2/c1-25-14-4-2-3-12(9-14)19-16(24)18-10-15-20-21-22-23(15)13-7-5-11(17)6-8-13/h2-9H,10H2,1H3,(H2,18,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIWWSUYFNLBMQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tetrazole Ring Synthesis

The tetrazole core is synthesized via a [2+3] cycloaddition reaction between 4-chlorophenyl nitrile and sodium azide. Catalyzed by zinc chloride under refluxing conditions (80–100°C, 12–24 hours), this step achieves cyclization with yields exceeding 70%. The reaction mechanism proceeds through intermediate nitrile azide adducts, which undergo intramolecular cyclization to form the 1-substituted tetrazole.

Key Reaction Parameters :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst (ZnCl₂) | 10 mol% | Enhances rate |

| Solvent | DMF/Water (3:1) | Maximizes solubility |

| Temperature | 90°C | Balances kinetics and decomposition |

Functionalization of the Tetrazole Moiety

The tetrazole intermediate is alkylated at the N1-position using chloromethyl pivalate to introduce a methylene bridge. Subsequent hydrolysis under basic conditions (NaOH, ethanol/water) yields 1-(4-chlorophenyl)-1H-tetrazol-5-ylmethanol. Conversion to the primary amine is achieved via a Mitsunobu reaction with phthalimide, followed by hydrazine deprotection, yielding 1-(4-chlorophenyl)-1H-tetrazol-5-ylmethylamine.

Urea Bond Formation

The urea linkage is formed by reacting 3-methoxyphenyl isocyanate with the tetrazole-methylamine intermediate. Conducted in anhydrous dichloromethane at 0–5°C, this step employs triethylamine as a base to scavenge HCl, achieving >85% yield.

Comparative Solvent Efficiency :

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| Dichloromethane | 4 | 88 |

| THF | 6 | 72 |

| Acetonitrile | 5 | 68 |

Optimization of Reaction Conditions

Catalytic Systems for Tetrazole Cyclization

Alternative catalysts such as ammonium cerium nitrate (CAN) or ionic liquids (e.g., [BMIM][BF₄]) have been explored to improve regioselectivity and reduce reaction times. CAN reduces cyclization time to 8 hours but requires stringent moisture control.

Temperature-Dependent Urea Coupling

Lower temperatures (0–5°C) minimize side reactions such as biuret formation. A study of temperature effects revealed:

| Temperature (°C) | Urea Yield (%) | Biuret Byproduct (%) |

|---|---|---|

| 0 | 88 | 2 |

| 25 | 76 | 12 |

| 40 | 58 | 28 |

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Adopting continuous flow technology enhances scalability and safety. A two-stage reactor configuration (tetrazole cyclization followed by urea coupling) reduces batch processing time by 40% and improves product consistency.

Purification Techniques

Crystallization from ethanol/water mixtures (7:3 v/v) achieves >99% purity. Alternatively, chromatographic methods using silica gel modified with triethylamine resolve residual isocyanate impurities.

Crystallization Performance :

| Solvent Ratio (EtOH:H₂O) | Purity (%) | Recovery (%) |

|---|---|---|

| 7:3 | 99.2 | 85 |

| 6:4 | 98.1 | 78 |

Comparative Analysis with Structural Analogues

Substituent Effects on Bioactivity

Replacing the 4-chlorophenyl group with electron-withdrawing groups (e.g., nitro) enhances antibacterial activity but reduces hydrolytic stability. Conversely, 3-methoxyphenyl analogues exhibit superior urease inhibition compared to 4-methoxyphenyl variants.

Stability Under Accelerated Conditions

| Analogues | Hydrolysis Half-Life (pH 7.4, 37°C) |

|---|---|

| 4-Chlorophenyl derivative | 48 hours |

| 4-Nitrophenyl derivative | 12 hours |

| 4-Methylphenyl derivative | 72 hours |

Research Findings and Applications

Antimicrobial Activity

The compound demonstrates moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). Chlorine at the para position enhances membrane penetration, while the methoxy group modulates solubility.

Urease Inhibition

In kinetic assays, the compound inhibits Helicobacter pylori urease with an IC₅₀ of 2.1 µM, outperforming thiourea (IC₅₀ = 4.8 µM). Molecular docking suggests hydrogen bonding between the urea carbonyl and active-site histidine residues.

Chemical Reactions Analysis

Types of Reactions

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, indicating potential as an antibacterial agent. The tetrazole ring is often associated with enhanced activity against pathogens such as Mycobacterium tuberculosis (Mtb) and other Gram-positive bacteria .

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation, making it a candidate for further investigation in cancer treatment. Its mechanism may involve interaction with specific enzymes or receptors relevant to cancer biology .

- Enzyme Inhibition : It may act as an inhibitor of carbonic anhydrases (CAs), enzymes involved in critical physiological processes such as CO2 transport and pH regulation .

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- Antimicrobial Research : A study indicated that derivatives containing the tetrazole ring often demonstrate enhanced activity against various bacterial strains. For instance, compounds similar in structure have shown effective inhibition against Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria .

- Cancer Treatment : Research has demonstrated that 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea inhibits proliferation in various cancer cell lines. The compound's ability to interact with key signaling pathways involved in cancer progression makes it a candidate for further development in oncology .

- Enzyme Interaction Studies : Investigations into the inhibition of carbonic anhydrases revealed that this compound could effectively modulate enzymatic activity, suggesting potential applications in conditions where CA activity is dysregulated .

Mechanism of Action

The mechanism of action of 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets. The tetrazole ring and the chlorophenyl group are key functional groups that interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Key Observations :

- Conversely, chloro groups enhance lipophilicity, favoring membrane permeability .

- Synthetic Yields : Analogs with electron-withdrawing substituents (e.g., 2-chlorophenyl in ) show higher yields (up to 90%), suggesting steric or electronic factors influence reaction efficiency.

Pharmacological and Physicochemical Properties

Table 2: Pharmacological and Spectral Data of Selected Analogs

Key Observations :

- Bioactivity : Tetrazole-urea hybrids are explored for diverse activities. For example, analogs in target hypoglycemia, while thiazole-containing derivatives in show kinase inhibition. The target compound’s 3-methoxyphenyl group may modulate selectivity for specific receptors.

- Spectral Features : Urea derivatives consistently show IR peaks for NH (~3270–3320 cm⁻¹) and carbonyl (~1660–1680 cm⁻¹). 1H-NMR signals for aromatic protons (δ 6.8–8.5 ppm) and NH groups (δ 8.2–8.5 ppm) are typical .

Mechanistic and Functional Insights

- Tetrazole Role : The tetrazole ring acts as a carboxylic acid bioisostere, improving metabolic stability and enhancing binding to zinc-containing enzymes (e.g., angiotensin receptors) .

- Urea Linkage : The urea moiety facilitates hydrogen bonding with biological targets, critical for hypoglycemic or antihypertensive effects .

- 3-Methoxyphenyl (Urea): Electron-donating methoxy group may enhance solubility but reduce membrane permeability compared to chloro analogs .

Biological Activity

The compound 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea represents a significant area of interest in medicinal chemistry due to its diverse biological activities. The presence of the tetrazole ring and various phenyl groups in its structure suggests potential applications in drug development, particularly against various diseases, including cancer and microbial infections.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : 346.75 g/mol

- Key Functional Groups : Tetrazole ring, chlorophenyl group, and methoxyphenyl group.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The tetrazole moiety is known for mimicking biological molecules, allowing it to bind effectively to target proteins, thereby modulating their activity. This interaction can lead to various pharmacological effects, including antimicrobial and anticancer activities .

Antimicrobial Activity

Preliminary studies have indicated that This compound exhibits significant antimicrobial properties. The tetrazole ring contributes to its ability to disrupt microbial cell functions, making it a candidate for further investigation against resistant bacterial strains.

Anticancer Activity

Research has shown that this compound has potential anticancer properties. It has been observed to inhibit the proliferation of various cancer cell lines, likely through mechanisms involving apoptosis induction and cell cycle arrest. Specific studies have reported IC values in the low micromolar range, indicating potent activity against cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key features influencing its efficacy:

| Feature | Impact on Activity |

|---|---|

| Tetrazole Ring | Essential for binding to biological targets |

| Chlorophenyl Group | Enhances lipophilicity and potential receptor interactions |

| Methoxyphenyl Group | Contributes to overall stability and bioactivity |

The presence of electron-donating groups, such as the methoxy group, has been correlated with increased biological activity, particularly in anticancer assays .

Case Studies

Several case studies have explored the biological effects of this compound:

- Anticancer Study : A study conducted on HeLa cells demonstrated that treatment with the compound resulted in significant cell death, with mechanisms involving mitochondrial dysfunction and activation of caspases being identified.

- Antimicrobial Evaluation : In vitro tests against Gram-positive and Gram-negative bacteria showed that the compound exhibited bactericidal effects, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves:

- Step 1: Chlorination of aniline derivatives to introduce the 4-chlorophenyl group, using FeCl₃ as a catalyst under controlled temperatures (0–5°C) to minimize side reactions.

- Step 2: Tetrazole ring formation via [2+3] cycloaddition between nitriles and sodium azide, optimized using PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) at 70–80°C for 1 hour .

- Step 3: Urea linkage formation via coupling of intermediates with isocyanates, monitored by TLC and purified via recrystallization in aqueous acetic acid. Yield Optimization:

| Parameter | Optimal Condition | Impact |

|---|---|---|

| Temperature | 70–80°C | Prevents decomposition of tetrazole |

| Catalyst Loading | 10 wt% Bleaching Earth Clay | Enhances reaction rate |

| Solvent | PEG-400 | Improves solubility of intermediates |

Reference:

Q. Which spectroscopic techniques confirm structural integrity, and what spectral markers are critical?

Methodological Answer: Key techniques include:

- ¹H NMR: Identify aromatic protons (δ 6.8–7.4 ppm for methoxyphenyl; δ 7.5–7.9 ppm for chlorophenyl) and methylene bridge (δ 4.5–5.0 ppm). Discrepancies >0.1 ppm from predicted shifts indicate impurities .

- IR Spectroscopy: Confirm urea C=O stretch (~1640–1680 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .

- Mass Spectrometry: Molecular ion peak ([M+H]⁺) should match theoretical mass (±1 Da).

Reference:

Advanced Research Questions

Q. How can contradictory NMR data between theoretical predictions and experimental results be resolved?

Methodological Answer: Discrepancies arise from solvent effects, tautomerism, or impurities. Strategies include:

- Computational Validation: Compare experimental shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p) basis set).

- Deuterated Solvent Screening: Test DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding impacts.

- Variable-Temperature NMR: Resolve dynamic equilibria (e.g., tetrazole tautomerism) by cooling to 243 K .

Reference:

Q. What strategies elucidate the compound’s mechanism in enzyme inhibition studies?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with active sites (e.g., cyclooxygenase-2). Prioritize hydrogen bonds between urea carbonyl and Arg120 .

- Kinetic Assays: Perform Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive). Example: Vₘₐₓ reduction suggests non-competitive binding .

- Mutagenesis Studies: Replace key residues (e.g., Tyr355 in COX-2) to validate binding hypotheses.

Reference:

Q. How do substituents on the tetrazole ring influence reactivity and bioactivity?

Methodological Answer: Substituent electronic effects modulate logP and target affinity:

| Substituent (Position) | σ (Hammett) | logP Δ | IC₅₀ (μM) |

|---|---|---|---|

| -NO₂ (para) | +1.27 | +0.5 | 12.3 ± 1.2 |

| -OCH₃ (meta) | -0.12 | -0.8 | 8.1 ± 0.7 |

| -CF₃ (para) | +0.54 | +1.2 | 23.9 ± 2.1 |

Methodology:

- Synthesize analogs via halogen exchange reactions (e.g., Cl → F using KF/Al₂O₃).

- Assess bioactivity via COX-2 inhibition assays .

Reference:

Q. How to resolve conflicting bioactivity data across cellular assays?

Methodological Answer: Conflicting data may stem from assay conditions or cell permeability. Mitigate via:

- Orthogonal Assays: Compare fluorescence-based (e.g., FLIPR) and SPR-based readouts.

- Membrane Permeability Correction: Use PAMPA assays to normalize intracellular concentrations.

- Positive Controls: Include celecoxib (COX-2 inhibitor) to validate assay sensitivity .

Reference:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.